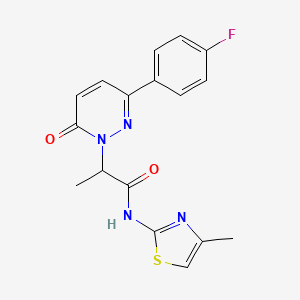![molecular formula C21H19N7O B2890323 (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 1251706-04-3](/img/structure/B2890323.png)
(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H19N7O and its molecular weight is 385.431. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Potential
Compounds structurally related to (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone demonstrate diverse pharmacological activities, including interactions with cannabinoid receptors, dopaminergic receptors, and potential anticonvulsant, antimicrobial, and anticancer properties. For instance, studies have explored the molecular interactions of similar antagonists with cannabinoid receptors, revealing their conformational analyses and potential as pharmacophore models for CB1 receptor ligands (Shim et al., 2002). Additionally, research on compounds with pyrazolo[1,5-a]pyrimidine and piperazine motifs has identified potential antimicrobial and anticancer agents, highlighting their broad spectrum of biological activity and the importance of the heterocyclic core in modulating these effects (Hafez et al., 2016).
Synthetic Methodologies and Chemical Stability
The development of novel anticonvulsant agents, such as Epimidin, involves the synthesis of related substances and their determination using HPLC, showcasing the compound's promise and the analytical approaches used for its characterization (Severina et al., 2021). These methodologies are crucial for advancing the synthesis of new compounds with potential therapeutic applications.
Anticancer and Antimicrobial Applications
Research on novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives has indicated their significant antimicrobial and anticancer activities, suggesting the therapeutic potential of such compounds in treating various cancers and infectious diseases (Hafez et al., 2016). These findings underscore the importance of exploring the biological activities of compounds related to (4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone in developing new therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as phosphodiesterase e4 . This enzyme plays a crucial role in degrading a molecule called cyclic adenosine monophosphate (cAMP) inside cells .
Mode of Action
The compound binds to and inhibits the action of its target enzyme . By blocking the enzyme’s activity, it prevents the degradation of cAMP within cells . This leads to an increase in the concentration of cAMP, which can have various effects on cellular processes.
Biochemical Pathways
The inhibition of phosphodiesterase E4 and the subsequent increase in cAMP levels can affect multiple biochemical pathways. cAMP is a second messenger involved in many processes within the cell. It can activate protein kinase A, which in turn phosphorylates a number of other proteins, leading to changes in cell function .
Result of Action
The increase in cAMP levels due to the inhibition of phosphodiesterase E4 can lead to various molecular and cellular effects. These can include changes in gene expression, cell proliferation, and cell death, among others . The exact effects would depend on the specific cell type and the presence of other signaling molecules.
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c29-21(27-13-11-26(12-14-27)19-3-1-2-7-23-19)17-15-25-28-18(6-10-24-20(17)28)16-4-8-22-9-5-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNJBCIPNALMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)




![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)
![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)
